3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
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Overview
Description
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C11H16ClN3O2S2 and a molecular weight of 321.85 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a chloro group, a sulfonyl group, and a thiol group attached to the pyridine ring .
Preparation Methods
The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Thiol Group Addition: The thiol group is added through nucleophilic substitution reactions using thiol-containing reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may bind to DNA, causing DNA damage and inhibiting DNA replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-amine: Similar structure but with an amine group instead of a thiol group.
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-methanol: Similar structure but with a methanol group instead of a thiol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a heterocyclic compound that combines a pyridine ring with a chloro group, a sulfonyl moiety, and a thiol group. The presence of the 4-ethylpiperazine substituent enhances its solubility and potential biological activity. This compound has garnered interest due to its unique structural features and potential applications in medicinal chemistry.
The molecular formula of this compound is C11H16ClN3O2S2 with a molecular weight of 321.9 g/mol. Its structure includes:
Property | Value |
---|---|
CAS Number | 1352516-01-8 |
Molecular Weight | 321.9 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Initial assessments suggest that it may possess antimicrobial properties, potentially effective against various pathogens.
- Cytotoxicity : The compound has shown low cytotoxicity in vitro, making it a candidate for further development in drug formulation, particularly for conditions like leishmaniasis and Chagas disease .
- Enzyme Inhibition : The thiol group suggests potential reactivity in redox reactions, which could lead to inhibition of specific enzymes involved in disease processes.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial. Interaction studies focus on its binding affinity to target proteins and its mechanism of action. Notably, the compound's sulfonamide and thiol functionalities may confer unique biological activities not found in other similar compounds.
Case Studies
Recent research has highlighted the potential applications of this compound:
- Anticancer Properties : In vitro studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Research into related compounds has shown potential neuroprotective effects, suggesting that this compound could influence neurodegenerative pathways .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Combination of pyridine with sulfonamide and thiol; potential allosteric modulator |
Benzimidazole Derivatives | Structure | Known for anticancer properties; lacks piperazine |
D3 Dopamine Receptor Agonists | Structure | Exhibits selectivity towards dopamine receptors; different core structure |
Properties
Molecular Formula |
C11H16ClN3O2S2 |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16ClN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18) |
InChI Key |
KAOJRADSSVIJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
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